molecular formula C25H23N3O3 B2394304 N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1031994-51-0

N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2394304
CAS No.: 1031994-51-0
M. Wt: 413.477
InChI Key: QJBARFQRRVAZGA-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyrrole, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their coupling with the fluorophenyl and sulfonyl groups under controlled conditions. Common reagents used in these reactions include bismuth nitrate pentahydrate and 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-8-7-10-17(14-16)24(29)28-22-19-11-4-5-12-20(19)27-23(22)25(30)26-15-18-9-3-6-13-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBARFQRRVAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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